Fmoc-L-Lys(Boc-Ahx)-OH

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

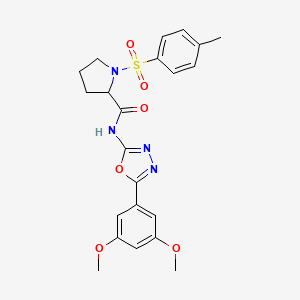

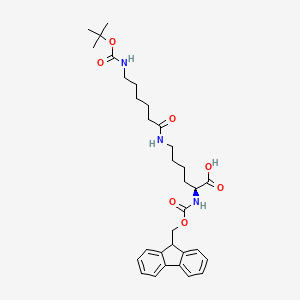

Fmoc-L-Lys(Boc-Ahx)-OH is a chemical compound widely used in scientific research. It has the chemical name N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-epsilon-[6-(t-butyloxycarbonyl)aminohexanoyl]-L-lysine . It has a molecular weight of 581.7 g/mol .

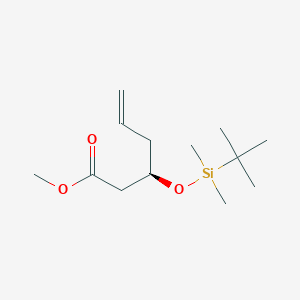

Molecular Structure Analysis

The molecular formula of Fmoc-L-Lys(Boc-Ahx)-OH is C32H43N3O7 . The structure includes a fluorenylmethyloxycarbonyl (Fmoc) group, a tert-butyloxycarbonyl (Boc) group, and an aminohexanoyl (Ahx) group .Physical And Chemical Properties Analysis

Fmoc-L-Lys(Boc-Ahx)-OH has a molecular weight of 581.7 g/mol .Wissenschaftliche Forschungsanwendungen

Peptide Synthesis and Structure Characterization

Fmoc-L-Lys(Boc-Ahx)-OH serves as a crucial building block in peptide synthesis. Zhao Yi-nan and Melanie Key (2013) demonstrated its use in synthesizing polypeptides, addressing challenges such as high costs and low yields associated with peptide synthesis. Their study represents a significant advancement in amino acid protection reactions and peptide synthesis techniques, providing a foundation for future research in this area (Zhao Yi-nan & Melanie Key, 2013).

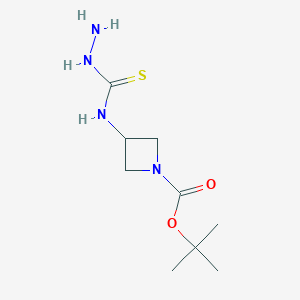

Synthesis of Building Blocks for Solid Phase Synthesis

J. Davies and Loai Al-Jamri (2002) synthesized two building blocks, including Fmoc-Lys(Boc)-OH derivatives, for solid-phase synthesis of DTPA-containing peptides. This work underscores the role of Fmoc-L-Lys(Boc-Ahx)-OH in creating chelating agents for metal ions, which are pivotal in developing diagnostic and therapeutic agents (J. Davies & Loai Al-Jamri, 2002).

Development of Bioactive Hydrogels

An elastin-mimetic polypeptide was chemically conjugated with various integrin ligands (RGD peptides) using Fmoc-L-Lys(Boc-Ahx)-OH, showcasing its application in preparing bioactive hydrogels. This innovative approach highlights the potential of Fmoc-L-Lys(Boc-Ahx)-OH in biomedical applications, particularly in tissue engineering and regenerative medicine (D. Kaufmann et al., 2008).

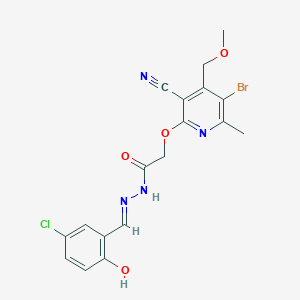

Radiopharmaceuticals Development

The precursor Fmoc-lys(HYNIC-Boc)-OH, synthesized without HPLC purification, played a pivotal role in the solid-phase synthesis of 99mTc-labeled peptides. This synthesis pathway enhances the versatility of HYNIC for 99mTc peptide labeling, offering a streamlined approach for developing radiopharmaceuticals (M. Surfraz et al., 2007).

Supramolecular Gels Formation

Fmoc-L-Lys(Boc-Ahx)-OH has also been utilized in the synthesis of supramolecular gels. Qianying Zong et al. (2016) synthesized Fmoc or Boc mono-substituted cyclo(L-Lys-L-Lys) compounds, which formed stable thermo-reversible organogels. This research opens new avenues for using Fmoc-L-Lys(Boc-Ahx)-OH in designing materials with potential applications in drug delivery systems (Qianying Zong et al., 2016).

Eigenschaften

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoylamino]hexanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H43N3O7/c1-32(2,3)42-30(39)34-20-11-4-5-18-28(36)33-19-12-10-17-27(29(37)38)35-31(40)41-21-26-24-15-8-6-13-22(24)23-14-7-9-16-25(23)26/h6-9,13-16,26-27H,4-5,10-12,17-21H2,1-3H3,(H,33,36)(H,34,39)(H,35,40)(H,37,38)/t27-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPKPBSJPMIMVOX-MHZLTWQESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCCC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCCCCCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H43N3O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

581.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-L-Lys(Boc-Ahx)-OH | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,4-difluoro-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzamide](/img/structure/B2796318.png)

![5-[(3,4-Dichlorophenyl)amino]-5-oxopentanoic acid](/img/structure/B2796322.png)

![3'-(3-Fluorophenyl)-1-[(3-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2796324.png)

![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2796329.png)

![(8-Pyridin-2-yl-1,4-dioxaspiro[4.5]decan-8-yl)methanamine](/img/structure/B2796334.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(2-(thiophen-2-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2796335.png)

![methyl 6-[2-(4-bromoanilino)-2-oxoethyl]sulfanyl-5-cyano-4-(2-methoxyphenyl)-2-oxo-3,4-dihydro-1H-pyridine-3-carboxylate](/img/structure/B2796336.png)

![4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}-N-[3-(propan-2-yloxy)propyl]butanamide](/img/structure/B2796337.png)